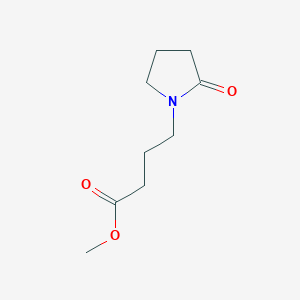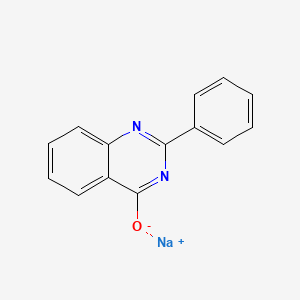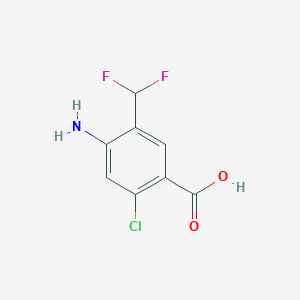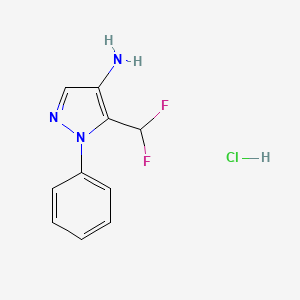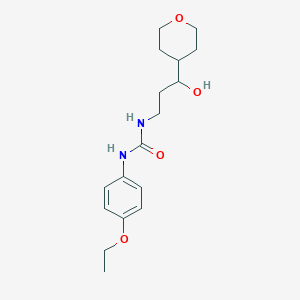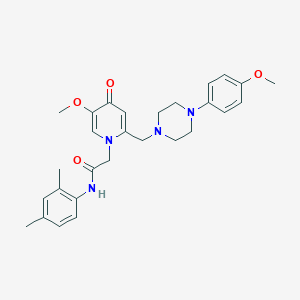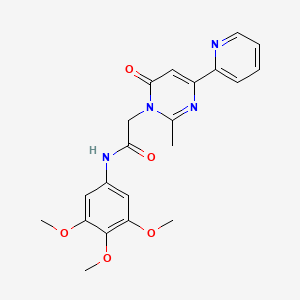
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activity
A novel compound derived from the indibulin and combretastatin scaffolds, known for their anti-mitotic properties, was synthesized and evaluated for its cytotoxic activity against three breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) as well as a normal cell line (NIH-3T3). This compound demonstrated good cytotoxicity on cancerous cell lines with IC50 values ranging from 27.7 to 39.2 µM, and low toxicity on the normal cell line (IC50 value > 100 µM), highlighting its potential as an anticancer agent (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Oxidation Reactivity
Research on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives using various oxidants revealed the formation of four distinct products, depending on the oxidant and reaction conditions. These findings are crucial for understanding the reactivity channels of this compound and its derivatives, potentially opening new avenues for the synthesis of novel compounds with improved biological activities (Sylvie L. Pailloux et al., 2007).
Antimicrobial and Antituberculosis Activity
The synthesis and in vitro evaluation of isoniazid clubbed pyrimidine derivatives for antimicrobial and antituberculosis activity revealed that the majority of these compounds exhibited good antibacterial, antifungal, and antituberculosis activities. This suggests that modifications incorporating pyrimidine and isoniazid moieties can enhance the antimicrobial efficacy of compounds, making them promising candidates for further drug development (Hetal I. Soni & N. Patel, 2017).
Crystal Structure Analysis
Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided valuable insights into the molecular conformations and hydrogen bonding patterns of these compounds. Such structural information is essential for understanding the physicochemical properties and potential biological interactions of these molecules (S. Subasri et al., 2016).
Anticancer and Antimicrobial Synthesis Efforts
Further synthesis efforts have led to the development of novel coumarin derivatives and pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing the versatility of the core structure in generating compounds with significant anticancer and antimicrobial activities. These efforts underline the potential of this compound and its derivatives in contributing to the development of new therapeutic agents (Lei Shi et al., 2020) and (A. Hossan et al., 2012).
特性
IUPAC Name |
2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13-23-16(15-7-5-6-8-22-15)11-20(27)25(13)12-19(26)24-14-9-17(28-2)21(30-4)18(10-14)29-3/h5-11H,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJHMNUESVUXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

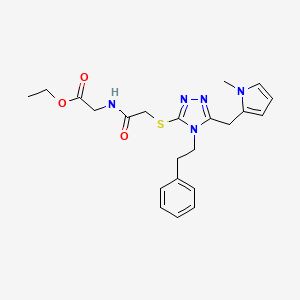
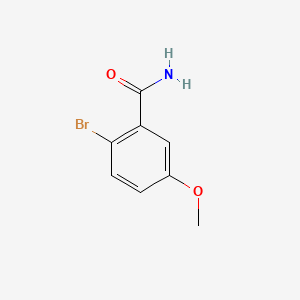
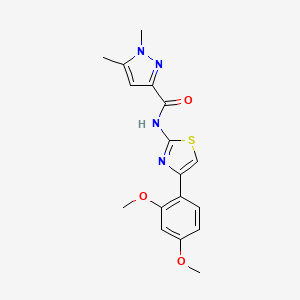
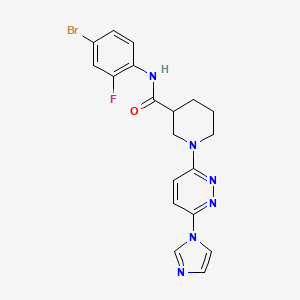
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)
